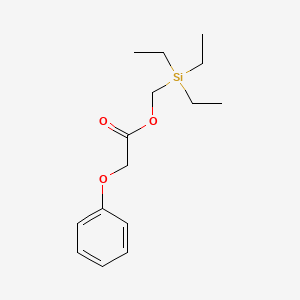
(Triethylsilyl)methyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Triethylsilyl)methyl phenoxyacetate is an organosilicon compound that features a phenoxyacetate ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Triethylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with (Triethylsilyl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Phenoxyacetic Acid+(Triethylsilyl)methyl Chloride→(Triethylsilyl)methyl phenoxyacetate+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (Triethylsilyl)methyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The phenoxyacetate moiety can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the silyl group.
Major Products:
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyacetyl alcohol.
Substitution: Various substituted phenoxyacetates.
Applications De Recherche Scientifique
(Triethylsilyl)methyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
(Triethylsilyl)methyl phenoxyacetate can be compared with other silyl-protected esters such as:
- (Trimethylsilyl)methyl phenoxyacetate
- (Tert-butyldimethylsilyl)methyl phenoxyacetate
Uniqueness:
- Stability: this compound offers a balance between stability and reactivity, making it suitable for various synthetic applications.
- Reactivity: The triethylsilyl group provides steric hindrance, which can influence the reactivity of the compound in substitution reactions.
Comparaison Avec Des Composés Similaires
- (Trimethylsilyl)methyl phenoxyacetate: Offers higher reactivity but lower stability.
- (Tert-butyldimethylsilyl)methyl phenoxyacetate: Provides greater stability but may be less reactive in certain conditions.
Propriétés
Numéro CAS |
74789-40-5 |
|---|---|
Formule moléculaire |
C15H24O3Si |
Poids moléculaire |
280.43 g/mol |
Nom IUPAC |
triethylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C15H24O3Si/c1-4-19(5-2,6-3)13-18-15(16)12-17-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
Clé InChI |
WLRNODHLACMAGT-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)COC(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


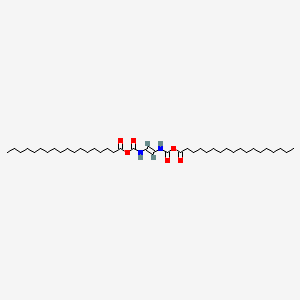

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
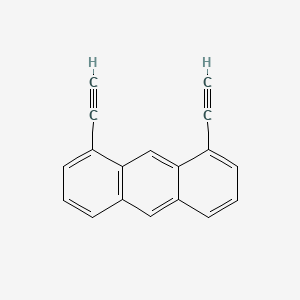
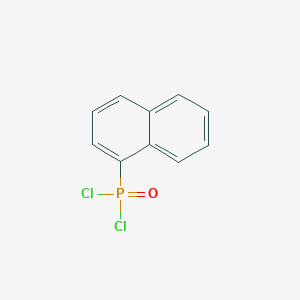
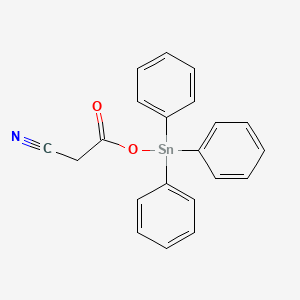

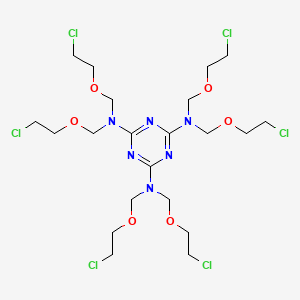
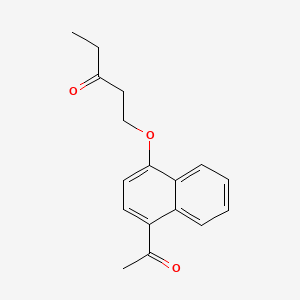
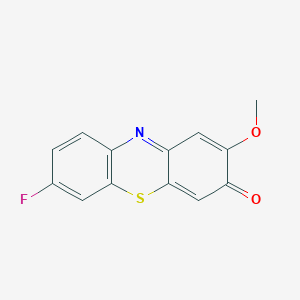

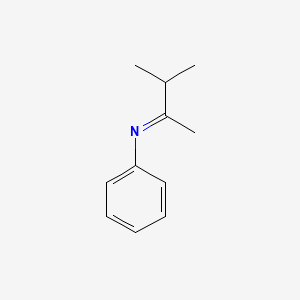
![N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14451103.png)
![(3R)-3-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B14451117.png)
